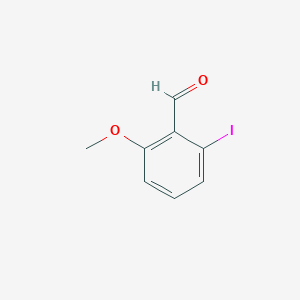

2-Iodo-6-methoxybenzaldehyde

描述

Overview of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are organic compounds derived from benzaldehyde (B42025) that have additional atoms or groups attached to their aromatic ring. wisdomlib.orgwisdomlib.org This structural modification allows for a wide range of chemical transformations, making them crucial intermediates in the synthesis of more complex molecules. wisdomlib.orgontosight.ai They are known to participate in a variety of reactions, including condensation reactions to form derivatives like chalcones, oxazolones, and benzoxazole (B165842) derivatives. wisdomlib.org Furthermore, they react with hydrazone derivatives to create Schiff bases and are instrumental in the synthesis of pyrazole (B372694) derivatives. wisdomlib.org The versatility of substituted benzaldehydes underscores their importance in both organic and pharmaceutical chemistry. wisdomlib.org

Significance of Iodine and Methoxy (B1213986) Substituents in Aromatic Systems

The presence of both an iodine and a methoxy substituent on the aromatic ring of 2-Iodo-6-methoxybenzaldehyde imparts specific and valuable properties to the molecule. The iodine atom, a halogen, is an excellent leaving group in various chemical reactions. This makes iodinated aromatic compounds highly useful as intermediates for further chemical modifications, particularly in cross-coupling reactions, which are a cornerstone of modern organic synthesis. ontosight.aifiveable.me The iodine substituent can also modulate the physical, chemical, and biological properties of the resulting compound. fiveable.me

The methoxy group (-OCH3), on the other hand, is an electron-donating group. rutgers.edu It influences the reactivity of the aromatic ring, making it more susceptible to certain types of reactions. The methoxy group can also affect the solubility and electronic properties of the molecule. ontosight.ai The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of these substituents can lead to unique reactivity patterns. wikipedia.orgmsu.edu

Research Landscape and Gaps Pertaining to this compound

Current research on this compound primarily focuses on its utility as a synthetic intermediate. It has been employed in the synthesis of various complex molecules, including those with potential applications in medicinal chemistry. For instance, it has been used in the preparation of inhibitors for certain protein kinases, which are targets in drug discovery for diseases like cancer and neurodegenerative disorders. rsc.orgnih.gov

However, while its role as a building block is established, there appear to be gaps in the comprehensive understanding of its own biological activities. While related halogenated aromatic compounds have shown antimicrobial and antitumor properties, specific studies on the bioactivity of this compound itself are less prevalent in the available literature. Further investigation into its potential pharmacological effects could open new avenues for its application. Additionally, while synthetic routes to this compound exist, the development of more efficient and environmentally friendly synthetic methodologies remains an area of ongoing interest in chemical research. rug.nlacs.orgacs.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H7IO2 | epa.govbiosynth.comsynquestlabs.com |

| Molecular Weight | 262.046 g/mol | epa.govsynquestlabs.com |

| CAS Number | 5025-59-2 | epa.govbiosynth.comsynquestlabs.com |

| Appearance | White solid | rsc.org |

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Class | Significance | Reference |

| Addition of 2-benzothiophenyl lithium anions | Carbinols | Intermediate for tetracycle synthesis | nih.gov |

| ortho-Lithiation and iodination | Substituted benzaldehydes | Synthesis of kinase inhibitors | acs.org |

Detailed Research Findings

Recent studies have highlighted the utility of this compound in the synthesis of biologically active molecules. In one study, it was used as a key starting material in a multi-step synthesis to produce derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one. rsc.org These compounds were investigated as inhibitors of several protein kinases, including DYRK1A, which is implicated in conditions like Alzheimer's disease. rsc.org The synthesis involved the addition of a lithium anion of benzo[b]thiophene to this compound to form a carbinol intermediate. nih.gov This carbinol was then oxidized to a ketone, which underwent a palladium-catalyzed annulation reaction to yield the final tetracyclic products. nih.gov

Another research effort detailed the preparation of this compound itself. rsc.org The synthesis started from 6-methoxy anthranilic acid, which underwent diazotization followed by iodination to form 2-iodo-6-methoxybenzoic acid. nih.govbldpharm.com This acid was then reduced to the corresponding alcohol, (2-iodo-6-methoxyphenyl)methanol, which was subsequently oxidized using pyridinium (B92312) dichromate (PDC) to afford this compound in a 61% yield. rsc.org

属性

IUPAC Name |

2-iodo-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAUUWTZEOYENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680059 | |

| Record name | 2-Iodo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-59-2 | |

| Record name | 2-Iodo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 6 Methoxybenzaldehyde

Strategies for Ortho-Iodination of Methoxybenzaldehyde Derivatives

The synthesis of 2-Iodo-6-methoxybenzaldehyde from its logical precursor, 3-methoxybenzaldehyde (B106831), requires overcoming the inherent directing effects of the substituents. The methoxy (B1213986) group is a strong ortho, para-director for electrophilic substitution, while the aldehyde is a meta-director. Both groups direct towards the C-2, C-4, and C-6 positions. Achieving exclusive iodination at the C-2 position necessitates highly regioselective synthetic methods.

Directed Ortho-Metalation (DOM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu This technique utilizes a directing metalation group (DMG) to coordinate with an organolithium or other strong base, facilitating deprotonation at a specific adjacent position. This creates a stabilized carbanion that can then react with an electrophile, such as iodine.

For the synthesis of this compound, the starting material is 3-methoxybenzaldehyde. The methoxy group and the aldehyde group are positioned meta to each other. In such cases, these groups work cooperatively to direct metalation to the C-2 position, which is ortho to both substituents. harvard.edu However, the aldehyde functional group is susceptible to nucleophilic attack by organometallic bases. Therefore, it often requires transient protection before metalation. harvard.edu

Lithiation-mediated iodination involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to deprotonate the aromatic ring. The aldehyde group in 3-methoxybenzaldehyde can be protected in situ by its reaction with a lithium amide, such as lithium diisopropylamide (LDA), to form a bulky α-amino alkoxide. This protected group then acts as a potent DMG, in concert with the C6-methoxy group, to direct lithiation specifically to the C2 position. harvard.edu Subsequent quenching of the resulting aryllithium intermediate with an iodine source, like molecular iodine (I₂) or 1,2-diiodoethane, installs the iodine atom at the desired position.

Table 1: Reaction Scheme for Lithiation-Mediated Iodination

| Step | Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Protection & Lithiation | 3-methoxybenzaldehyde + 2.2 eq. LDA or sec-BuLi/TMEDA, THF, -78 °C | 2-Lithio-6-methoxybenzaldehyde derivative | In situ protection of the aldehyde and regioselective deprotonation at C2. |

| 2. Iodination | Iodine (I₂) in THF, -78 °C to RT | This compound | Electrophilic quench of the aryllithium intermediate to introduce iodine. |

| 3. Workup | Aqueous solution (e.g., Na₂S₂O₃) | Final Product | Quench excess iodine and hydrolyze the protected aldehyde. |

This table presents a generalized representation of the reaction steps.

Magnesiation-mediated iodination offers a milder alternative to lithiation, often providing better functional group tolerance. The use of highly hindered magnesium amide bases, such as (2,2,6,6-tetramethylpiperidyl)magnesium chloride-lithium chloride complex (TMPMgCl·LiCl), allows for efficient and regioselective deprotonation. harvard.edu This reagent is known to metalate arenes containing sensitive functional groups. harvard.edu Similar to the lithiation approach, the reaction with 3-methoxybenzaldehyde would proceed via a directed mechanism, with the methoxy and aldehyde groups cooperatively directing magnesiation to the C-2 position. The resulting Grignard-type reagent is then quenched with iodine. This method can sometimes be performed without explicit protection of the aldehyde, depending on the reagent and conditions.

The high regioselectivity observed in the DoM synthesis of this compound is a direct result of the cooperative influence of the two directing groups on the 3-methoxybenzaldehyde precursor. harvard.edu

Methoxy Group (-OCH₃): The methoxy group is a well-established DMG. The lone pairs on the oxygen atom coordinate to the Lewis acidic metal center (Li⁺ or Mg²⁺) of the base, positioning it for deprotonation of the adjacent ortho proton.

Aldehyde Group (-CHO): The aldehyde group itself, or more commonly its in situ protected form (e.g., an α-amino alkoxide), is also a powerful DMG. harvard.edu

When these two groups are positioned meta to each other, as in 3-methoxybenzaldehyde, their directing effects converge on the single proton at the C-2 position, which is ortho to both groups. This synergistic effect leads to highly selective deprotonation at this site, virtually excluding metalation at other positions on the ring. The relative directing power of DMGs has been extensively studied, with groups like OCONEt₂ and protected aldehydes being stronger directors than the methoxy group. nih.govresearchgate.net However, in this case, their cooperative nature is the key to the reaction's success.

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is another major pathway for introducing iodine onto an aromatic ring. However, achieving the desired ortho-iodination of 3-methoxybenzaldehyde is challenging due to the directing effects of the substituents. The methoxy group strongly activates the ortho (C2, C4) and para (C6) positions, while the aldehyde group deactivates the ring and directs incoming electrophiles to the meta (C2, C6) positions. masterorganicchemistry.com The confluence of these effects favors substitution at C2 and C6. Conventional electrophilic iodinating agents often lead to a mixture of products, with a potential preference for the sterically less hindered C6 position.

N-Iodosuccinimide (NIS) is a common and convenient source of electrophilic iodine. organic-chemistry.org For electron-rich aromatics like methoxybenzenes, iodination with NIS can be performed under mild conditions, often with an acid catalyst such as trifluoroacetic acid (TFA). organic-chemistry.orgdiva-portal.org However, this standard approach typically results in para-iodination as the major product.

To overcome this regioselectivity challenge and force the iodination to the C-2 position, specialized methods have been developed. One effective strategy involves the use of a transition-metal catalyst and a transient directing group. A patented method describes the ortho-iodination of benzaldehyde (B42025) compounds using a system of palladium acetate (B1210297) (Pd(OAc)₂), NIS, an aniline (B41778) ligand, and an organic acid. google.com

In this process, the aniline ligand is believed to react reversibly with the aldehyde to form an imine in situ. This imine then acts as a transient directing group, coordinating to the palladium catalyst and directing the C-H activation and subsequent iodination specifically to the ortho position. This method effectively overrides the natural electronic directing effects of the substituents, providing a direct route to ortho-iodinated benzaldehydes.

Table 2: Key Reagents for Palladium-Catalyzed Ortho-Iodination

| Reagent | Function |

|---|---|

| Benzaldehyde Derivative | Substrate |

| N-Iodosuccinimide (NIS) | Iodine Source |

| **Palladium Acetate (Pd(OAc)₂) ** | Catalyst for C-H activation |

| Aniline Ligand | Forms a transient directing group with the aldehyde |

| Organic Acid (e.g., TFA) | Additive/Co-catalyst |

| Solvent (e.g., 1,2-DCE) | Reaction Medium |

This table summarizes the components of the catalytic system for regioselective ortho-iodination. google.com

N-Iodosuccinimide (NIS) Mediated Iodination

Diazotization-Based Iodination (Sandmeyer-type reactions)

The Sandmeyer reaction and related diazotization-based methods offer a classic and versatile route to aryl iodides from primary aromatic amines. wikipedia.orgnih.govorganic-chemistry.org This multi-step process is particularly useful for introducing substituents that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

The first step in this sequence is the conversion of a primary aromatic amine, in this case, 2-amino-6-methoxybenzaldehyde, into an arenediazonium salt. masterorganicchemistry.comorganic-chemistry.org This transformation, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂). organic-chemistry.org Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the diazonium salt. masterorganicchemistry.comorganic-chemistry.org

The resulting diazonium salt solution is generally used immediately in the subsequent step without isolation due to its instability and potentially explosive nature when dry. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), making the salt a highly valuable intermediate for a wide range of nucleophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com

Following diazotization, the aryl diazonium salt is treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). nih.govtpu.ru Unlike Sandmeyer reactions that produce aryl chlorides or bromides and require a copper(I) catalyst, the iodination reaction generally does not require a catalyst. organic-chemistry.org The introduction of potassium iodide to the diazonium salt solution leads to the displacement of the diazonium group by iodide, with the evolution of nitrogen gas. tpu.ruresearchgate.net

This method is a reliable and high-yielding procedure for preparing a variety of aryl iodides. tpu.ru Various protocols have been developed to optimize this reaction, including performing the diazotization-iodination sequence in a one-pot procedure under mild, aqueous conditions to enhance safety and environmental compatibility. tpu.ruresearchgate.net

Table 2: Key Reagents in Diazotization-Iodination

| Step | Reagents | Purpose | Reference |

| Diazotization | 2-Amino-6-methoxybenzaldehyde, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | Formation of the diazonium salt | masterorganicchemistry.comorganic-chemistry.org |

| Iodination | Arenediazonium salt, Potassium Iodide (KI) | Substitution of the diazonium group with iodide | nih.govorganic-chemistry.orgtpu.ru |

Synthesis from Precursors with Established Iodination or Methoxy Groups

An alternative synthetic strategy involves modifying a precursor that already contains the requisite iodo and methoxy functionalities.

If the corresponding alcohol, (2-Iodo-6-methoxyphenyl)methanol, is available, it can be converted to the target aldehyde, this compound, through a straightforward oxidation reaction. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. beilstein-journals.org

A variety of oxidizing agents can be employed for this purpose, with a key challenge being the prevention of over-oxidation to the carboxylic acid. beilstein-journals.org Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), are well-known for their mildness and efficiency in oxidizing primary alcohols to aldehydes. beilstein-journals.org Catalytic systems using environmentally benign co-oxidants like Oxone® in the presence of a catalytic amount of an iodo-arene have also been developed. beilstein-journals.orgresearchgate.net For example, 2-iodo-N-isopropyl-5-methoxybenzamide has been shown to be an efficient catalyst for the oxidation of various benzylic alcohols to their corresponding carbonyl compounds in good to excellent yields. beilstein-journals.org The reaction proceeds smoothly at room temperature, highlighting the high reactivity and practicality of such catalytic systems. beilstein-journals.org

Functional Group Interconversion Strategies

The synthesis of this compound can be effectively achieved through functional group interconversion (FGI), a strategy that involves the transformation of one functional group into another. A prominent and widely applicable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate. organic-chemistry.orgbyjus.comwikipedia.org

This approach is particularly advantageous for creating substitution patterns that are not easily accessible through direct electrophilic substitution. byjus.com The synthesis begins with the precursor 2-amino-6-methoxybenzaldehyde, which undergoes a two-step process to yield the final product.

Diazotization of 2-Amino-6-methoxybenzaldehyde

The first step is the diazotization of the primary aromatic amine, 2-amino-6-methoxybenzaldehyde. This reaction is typically carried out in a cold acidic solution, using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino group to form a diazonium salt, specifically 2-formyl-3-methoxyphenyl-diazonium chloride. Maintaining low temperatures (typically 0–5 °C) is crucial during this step to prevent the unstable diazonium salt from decomposing.

Substitution with Iodide

The subsequent step involves the displacement of the diazonium group (-N₂⁺) with an iodide ion. wikipedia.org For the introduction of iodine, an aqueous solution of potassium iodide (KI) is added to the diazonium salt solution. stackexchange.com Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination reaction proceeds readily without the need for a catalyst. organic-chemistry.orgstackexchange.com The diazonium group is an excellent leaving group, and upon addition of the iodide source, it is replaced by iodine with the evolution of nitrogen gas, leading to the formation of this compound. byjus.com

Table 1: Synthesis of this compound via Sandmeyer Reaction

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1. Diazotization | 2-Amino-6-methoxybenzaldehyde | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2-Formyl-3-methoxyphenyl-diazonium chloride | Conversion of an amino group to a diazonium salt (-NH₂ → -N₂⁺Cl⁻) |

| 2. Iodination | 2-Formyl-3-methoxyphenyl-diazonium chloride | Potassium Iodide (KI) | This compound | Displacement of the diazonium group with an iodo group (-N₂⁺Cl⁻ → -I) |

Reactivity and Mechanistic Studies of 2 Iodo 6 Methoxybenzaldehyde

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a primary site for a variety of chemical reactions, most notably nucleophilic additions and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group in 2-iodo-6-methoxybenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophiles for this reaction include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org For instance, the reaction of an aldehyde with a Grignard reagent is a classic method for forming carbon-carbon bonds and producing secondary alcohols. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The methoxy (B1213986) group at the ortho position may exert a moderate electron-donating effect through resonance, which could slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde (B42025). However, the steric hindrance from the bulky iodine atom and the methoxy group in the ortho positions can influence the approach of the nucleophile.

General Reaction Scheme for Nucleophilic Addition:

With Grignard Reagents: Reaction with a Grignard reagent (e.g., methylmagnesium bromide) would be expected to yield a secondary alcohol after acidic workup.

With Hydride Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a source of hydride ions (H⁻), which act as nucleophiles to reduce the aldehyde to a primary alcohol. pressbooks.pub

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol and Knoevenagel condensations are important carbon-carbon bond-forming reactions involving aldehydes.

The Aldol condensation typically requires an enolizable aldehyde or ketone, meaning it must have an α-hydrogen. Since this compound lacks α-hydrogens, it cannot undergo self-condensation. However, it can participate in a crossed Aldol condensation with an enolizable carbonyl compound. In such a reaction, this compound would act as the electrophilic partner.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base. nih.govbhu.ac.in This reaction is a versatile method for the synthesis of substituted alkenes. The electron-withdrawing nature of the substituents on the aromatic ring of the aldehyde can influence the reaction rate, with electron-withdrawing groups generally increasing the reactivity. nih.gov

A typical Knoevenagel condensation involving an aromatic aldehyde and malononitrile proceeds as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aromatic Aldehyde | Malononitrile | Weak Base (e.g., piperidine, ammonium acetate) | Arylidenemalononitrile |

In the case of this compound, the reaction with an active methylene compound like malononitrile would be expected to yield the corresponding 2-(2-iodo-6-methoxybenzylidene)malononitrile.

Cannizzaro Reactions

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base. wikipedia.orgadichemistry.combyjus.comyoutube.comnih.gov One molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. wikipedia.orgadichemistry.combyjus.comyoutube.comnih.gov Since this compound does not have any α-hydrogens, it is a suitable substrate for the Cannizzaro reaction.

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This is followed by a hydride transfer to a second molecule of the aldehyde.

General Cannizzaro Reaction:

When applied to this compound, the expected products would be 2-iodo-6-methoxybenzoic acid (in its salt form) and (2-iodo-6-methoxyphenyl)methanol.

A crossed Cannizzaro reaction can also be performed, where a mixture of two different non-enolizable aldehydes is used. byjus.com Often, formaldehyde is used as one of the components, as it is readily oxidized, allowing the other, more valuable aldehyde to be predominantly reduced to the corresponding alcohol. byjus.com

Reactions Involving the Aromatic Ring

The iodine atom on the aromatic ring of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. nih.govnih.govnih.govresearchgate.netconicet.gov.arnih.govresearchgate.net Aryl iodides are particularly reactive substrates for this transformation.

The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the synthesis of substituted biphenyl (B1667301) derivatives. nih.govnih.govresearchgate.netgre.ac.ukresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. nih.govnih.gov

General Suzuki-Miyaura Coupling Reaction:

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. libretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. openstax.org

In this compound, the aldehyde group (-CHO) is an electron-withdrawing group. However, the methoxy group (-OCH₃) is an electron-donating group. The activating effect of the aldehyde group is somewhat counteracted by the deactivating effect of the methoxy group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The stability of this intermediate is crucial for the reaction to proceed. youtube.com Due to the presence of both an activating and a deactivating group, the feasibility of an SNAr reaction on this compound would be highly dependent on the strength of the incoming nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution on Activated Aromatic Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The existing substituents on the benzene (B151609) ring of this compound will direct any incoming electrophile to specific positions. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The iodo group (-I) is a deactivating group but is also an ortho-, para-director. The aldehyde group (-CHO) is a deactivating group and a meta-director.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key functional group that can participate in various chemical transformations. One of the most significant reactions involving this group is its cleavage, known as demethylation, to yield a hydroxyl group. This conversion is a critical step in the synthesis of various complex organic molecules where 2-hydroxy-6-iodobenzaldehyde serves as a precursor.

Demethylation Reactions

Demethylation refers to the cleavage of an ether, in this case, the removal of the methyl group from the methoxy moiety to unmask the corresponding phenol (B47542). wikipedia.org For aryl methyl ethers like this compound, this transformation is commonly achieved using specific reagents that can break the relatively stable aryl C-O bond.

Boron Tribromide (BBr₃) Mediated Demethylation

A widely used and effective reagent for the demethylation of aryl methyl ethers, including sterically hindered or electronically deactivated systems, is boron tribromide (BBr₃). commonorganicchemistry.commdma.ch This method is particularly valuable for substrates containing sensitive functional groups, such as the iodine atom in this compound, which might not be stable under harsher conditions. mdma.chorgsyn.org The reaction is typically performed in an anhydrous solvent, such as dichloromethane (DCM), at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.comorgsyn.org

The mechanism of BBr₃-mediated demethylation proceeds through the initial formation of a Lewis acid-base adduct between the highly Lewis acidic boron atom and the Lewis basic ether oxygen. wikipedia.org This coordination weakens the C-O bond. Subsequent nucleophilic attack by a bromide ion (Br⁻) on the methyl group via an Sₙ2 mechanism results in the cleavage of the methyl-oxygen bond, forming methyl bromide and an aryloxydibromoborane intermediate. wikipedia.org This intermediate is then hydrolyzed during aqueous workup to yield the final phenolic product, 2-hydroxy-6-iodobenzaldehyde. mdma.ch

It is generally advised to use at least one molar equivalent of BBr₃ for each ether group. mdma.ch For a substrate like this compound, which also contains a potentially basic aldehyde group, an additional equivalent of the reagent may be required to ensure the reaction proceeds to completion. mdma.ch

Other Demethylation Methods

While BBr₃ is a preferred reagent, other methods for cleaving aryl methyl ethers exist, although they often require more forcing conditions. Historically, heating the ether with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) has been used. wikipedia.orgcommonorganicchemistry.com These reactions proceed by protonation of the ether oxygen followed by nucleophilic displacement by the halide ion. wikipedia.org However, these harsh conditions can lead to low functional group tolerance and potential decomposition, especially in complex molecules. commonorganicchemistry.commdma.ch

The table below summarizes a typical demethylation reaction for this compound.

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to Room Temperature | 2-Hydroxy-6-iodobenzaldehyde |

Applications of 2 Iodo 6 Methoxybenzaldehyde in Advanced Organic Synthesis

Building Block in Natural Product Synthesis

The unique substitution pattern of 2-Iodo-6-methoxybenzaldehyde makes it a suitable precursor for moieties found in several classes of biologically active natural products, particularly alkaloids.

While direct, step-by-step total syntheses of major natural products starting explicitly from this compound are not extensively documented in leading literature, its structure is primed for the synthesis of certain complex molecular scaffolds. A prominent example is its potential application in the synthesis of Amaryllidaceae alkaloids. mdpi.com This large family of compounds, which includes molecules like pancratistatin (B116903) and narciclasine, is characterized by a 5,10b-ethanophenanthridine core. nih.gov

A key biosynthetic and synthetic step for constructing this core is an intramolecular phenol (B47542) oxidative coupling. mdpi.com The 2-iodo-6-methoxy substitution pattern is an ideal synthetic precursor for this transformation. The iodine atom can be readily converted into other functional groups or used in coupling reactions to build the necessary bi-aryl linkage, while the methoxy (B1213986) group directs subsequent reactions and is a common feature in the natural alkaloids themselves. Synthetic strategies toward these alkaloids often rely on building a highly substituted biphenyl (B1667301) system, for which this compound serves as a well-differentiated A-ring precursor.

The development of analogues of natural products is crucial for understanding their mechanism of action and for creating new therapeutic agents with improved properties. This compound is a valuable intermediate for generating analogues of biologically active compounds, such as the Amaryllidaceae alkaloids, which are known for their potent anti-cancer properties. researchgate.net

The synthesis of various analogues of pancratistatin has been a subject of interest to improve its pharmacological profile. researchgate.net In this context, this compound provides a strategic starting point. The aldehyde allows for the construction of the core ring system, while the iodine atom acts as a versatile handle for late-stage functionalization. Using modern cross-coupling techniques like the Suzuki, Heck, or Sonogashira reactions, a wide variety of substituents can be introduced at the iodine position. This enables the creation of a library of analogues with modified steric and electronic properties, which can then be screened for enhanced biological activity or improved solubility.

Precursor for Pharmaceutical Intermediates and Lead Compounds

The reactivity of this compound makes it an important precursor for synthesizing key structural motifs found in a wide range of pharmaceutical compounds.

Benzoxazoles are a class of heterocyclic compounds that form the core structure of many medicinally important molecules, exhibiting activities such as anticancer, antimicrobial, and antiviral effects. mdpi.com A primary and efficient method for synthesizing the benzoxazole (B165842) scaffold is the condensation of an aromatic aldehyde with a 2-aminophenol (B121084). organic-chemistry.org

This compound can be readily employed in this reaction. The aldehyde group reacts with the amino group of 2-aminophenol to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable aromatic benzoxazole ring system. Various catalysts, including Brønsted acids, ionic liquids, and metal catalysts, can facilitate this transformation under mild conditions. acs.orgnih.govijpbs.com The reaction is generally tolerant of a wide range of substituents on the aldehyde, including halogens and methoxy groups. nih.gov

Below is a table representing typical conditions for this type of transformation:

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Brønsted Acidic Ionic Liquid | Solvent-free | 130 | 5-6 | 85-95 |

| Samarium Triflate | Water | Room Temp. | 1-2 | 90-98 |

| Eosin Y (Photocatalyst) | Acetonitrile | Room Temp. | 24-36 | 70-92 |

| Copper Iodide / Brønsted Acid | Acetonitrile | 80 | 16 | 64-89 |

This table represents general findings for the synthesis of benzoxazoles from various aromatic aldehydes. Data sourced from multiple studies. organic-chemistry.orgacs.orgnih.govresearchgate.net

The resulting product, 2-(2-Iodo-6-methoxyphenyl)benzoxazole, is a highly valuable intermediate for further elaboration in drug discovery programs.

Protein kinases are crucial targets in modern oncology, and many FDA-approved cancer drugs are kinase inhibitors. nih.gov The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors. mdpi.comnih.gov These molecules often target key kinases like VEGFR-2, which is involved in tumor angiogenesis. nih.gov

This compound is a strategic precursor for building novel kinase inhibitors. After its conversion to the 2-(2-Iodo-6-methoxyphenyl)benzoxazole core, the iodine atom provides a critical site for diversification. Medicinal chemists can utilize palladium-catalyzed cross-coupling reactions to attach various other chemical groups. This approach allows for the systematic exploration of the chemical space around the benzoxazole core to optimize binding to the kinase active site, improve potency, and enhance selectivity, ultimately leading to the discovery of new lead compounds. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that require specialized radiolabeled tracers. researchgate.netnih.gov Aryl iodides are among the most important precursors for the synthesis of these imaging agents. chempep.com this compound is an ideal candidate for this application due to its stable iodine substituent.

There are two primary strategies for its use in this field:

Precursor for Radiofluorination : The most commonly used PET isotope is fluorine-18 (B77423) ([¹⁸F]). A key reaction in modern radiochemistry is the nucleophilic substitution of an aryl iodide with [¹⁸F]fluoride. This reaction, often mediated by copper or palladium complexes, allows for the late-stage introduction of the radioisotope into a complex molecule. nih.govacs.orgresearchgate.net The iodo group on this compound serves as an excellent leaving group for this transformation, enabling the synthesis of [¹⁸F]-labeled imaging agents.

Precursor for Radioiodination : The non-radioactive iodine atom (¹²⁷I) can be directly exchanged with a radioactive isotope of iodine, such as ¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for radiotherapy. nih.gov This isotopic exchange reaction provides a straightforward method to label molecules derived from this compound for nuclear medicine applications.

The ability to incorporate a positron-emitting radionuclide into molecules derived from this compound allows researchers to visualize and quantify biological processes in vivo, which is invaluable for drug development and clinical diagnostics. chempep.com

Material Science Applications

The primary documented use of this compound is as a chemical intermediate in the synthesis of more complex organic molecules. For instance, it has been employed as a reactant in the preparation of bis(het)arylcarbinols, which serve as precursors for tetracyclic compounds. rsc.org However, this application falls within the realm of specialized organic synthesis rather than broader material science.

Due to the lack of specific research in this area, a detailed discussion of research findings and corresponding data tables regarding the material science applications of this compound cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a building block for novel materials.

Computational Chemistry and Spectroscopic Analysis of 2 Iodo 6 Methoxybenzaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides a foundational, empirical view of the molecular structure of 2-Iodo-6-methoxybenzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a detailed portrait of the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The methoxy group (OCH₃) protons would be visible as a sharp singlet, usually around δ 3.8-4.0 ppm. The aromatic region would display a more complex pattern due to the three non-equivalent protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the iodo, methoxy, and aldehyde substituents.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include the carbonyl carbon of the aldehyde group (typically in the δ 185-195 ppm range), the carbon atoms of the aromatic ring, and the methoxy carbon (around δ 55-60 ppm). The carbons directly bonded to the iodine and oxygen atoms would show characteristic shifts influenced by the electronegativity and size of these substituents.

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is anticipated around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would produce signals in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be found in the 1000-1300 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1700 |

| Aldehyde C-H Stretch | 2720 and 2820 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Methoxy C-O Stretch | 1000 - 1300 |

| C-I Stretch | < 600 |

This table represents expected values based on standard IR correlation charts.

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇IO₂), the molecular weight is approximately 262.04 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 262. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental formula. For instance, the predicted monoisotopic mass is 261.9491 g/mol . Fragmentation patterns in the mass spectrum would offer further structural insights. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or the iodine atom.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 262.9564 |

| [M+Na]⁺ | 284.9383 |

| [M-H]⁻ | 260.9418 |

Data sourced from predicted values in publicly available chemical databases.

Theoretical Investigations and Computational Modeling

Computational chemistry provides a theoretical framework to understand the behavior of molecules at an atomic level. These methods can predict molecular properties, reaction mechanisms, and interactions with other molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Furthermore, DFT is a powerful tool for studying reaction mechanisms. For instance, it could be used to model the reactivity of the aldehyde group in nucleophilic addition reactions or to investigate the influence of the iodo and methoxy substituents on the aromatic ring's susceptibility to electrophilic or nucleophilic substitution. By calculating the energies of reactants, transition states, and products, DFT can help to elucidate reaction pathways and predict the selectivity of various chemical transformations involving this compound. While specific DFT studies on this exact molecule are not widely published, the methodology has been extensively applied to understand the reactivity of substituted benzaldehydes and iodinated aromatic compounds in general.

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. If this compound were being investigated for a potential biological application, these methods would be invaluable.

Molecular Docking: This technique would predict the preferred binding orientation of this compound within the active site of a target protein. This would help in understanding the potential mechanism of action and in designing more potent analogs. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of potential ligands.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be used to study the dynamic behavior of the ligand-receptor complex over time. This would provide insights into the stability of the binding pose, the nature of the intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding.

Currently, there are no specific published molecular docking or dynamics studies focused on this compound for any particular biological target. However, the general principles of these techniques would be applicable should such a research direction be pursued. The presence of the iodine atom, for example, could lead to halogen bonding interactions with the protein, a feature that can be explored through these computational methods.

Green Chemistry Approaches for 2 Iodo 6 Methoxybenzaldehyde Synthesis

Environmentally Benign Synthetic Methods

The pursuit of greener synthetic routes to 2-iodo-6-methoxybenzaldehyde involves rethinking traditional approaches to minimize environmental impact. Key strategies include avoiding harmful organic solvents, employing catalysts to improve efficiency, and designing reactions that generate minimal waste.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as they are often toxic, flammable, and contribute to pollution. researchgate.net Solvent-free synthesis, frequently employing mechanochemistry (ball-milling), offers a compelling alternative. researchgate.netnih.gov In mechanochemical reactions, mechanical force is used to induce chemical transformations between solid reactants, often leading to reduced reaction times, lower energy consumption, and easier product work-up. nih.gov

While specific literature detailing a solvent-free synthesis of this compound is not currently available, the application of mechanochemistry to analogous reactions is well-documented. For instance, solvent-free Wittig reactions and aldol (B89426) reactions involving various aromatic aldehydes have been successfully performed using ball-milling techniques. beilstein-journals.org Similarly, the mechanochemical condensation of aldehydes with other reactants to form heterocyclic structures or other complex molecules has been demonstrated. nih.gov These examples suggest the high potential for developing a solvent-free synthetic route for this compound, likely involving the solid-state reaction of a suitable precursor with an iodinating agent.

Catalytic reactions are preferred in green synthesis because they can proceed with high efficiency and selectivity under mild conditions, using only a small amount of a catalyst that can often be recycled. For the synthesis of iodinated aromatics, biocatalysis presents a particularly green approach.

Enzymes, such as laccase, have been identified as effective catalysts for the iodination of phenolic compounds. plos.orgnih.gov Laccase, a multi-copper oxidase, can oxidize iodide (I⁻) from a benign salt like potassium iodide (KI) into a reactive iodine species using molecular oxygen from the air as the ultimate oxidant. nih.govnih.gov The only theoretical by-product of this process is water, making it an exceptionally clean method. nih.gov

Although the direct laccase-catalyzed iodination of this compound's immediate precursors has not been specifically reported, studies on structurally similar compounds provide strong proof-of-concept. Research has shown that laccase from Trametes versicolor can effectively catalyze the iodination of various methoxy-substituted phenolic compounds, such as vanillin (B372448) and o-vanillin. plos.orgnih.gov The reaction proceeds in an aqueous buffer system under mild conditions, representing a significant improvement over traditional methods that require harsh oxidants. plos.org The addition of a mediator, like acetosyringone, can further enhance reaction rates and yields. researchgate.net

| Substrate | Iodinated Product | Conversion (%) | Reaction Conditions |

|---|---|---|---|

| Vanillin | 5-Iodovanillin | ~50% | 4 mM Substrate, 50 mM KI, 0.25 mg/mL Laccase, pH 5.0 |

| o-Vanillin | Iodo-o-vanillin | Detected | 4 mM Substrate, 50 mM KI, 0.25 mg/mL Laccase, pH 5.0 |

| Ethyl Vanillin | 5-Iodo-ethyl vanillin | ~55% | 4 mM Substrate, 50 mM KI, 0.25 mg/mL Laccase, pH 5.0 |

| Acetovanillone | Iodo-acetovanillone | Detected | 4 mM Substrate, 50 mM KI, 0.25 mg/mL Laccase, pH 5.0 |

This biocatalytic approach could foreseeably be adapted for the synthesis of this compound from a corresponding phenolic precursor, offering a sustainable and efficient catalytic pathway.

A primary goal of green chemistry is waste prevention. Traditional electrophilic iodination reactions often generate significant amounts of waste. For example, methods using iodine (I₂) require a stoichiometric oxidant like silver nitrate (B79036) or periodic acid, which results in the formation of unwanted salt by-products (e.g., silver iodide, iodates) that must be separated and disposed of. researchgate.net

In stark contrast, the catalytic methods described above excel at minimizing waste. The laccase-catalyzed system is a prime example of a waste-minimized process. It utilizes an inexpensive and non-hazardous iodine source (KI) and employs aerial oxygen as the oxidant. The only by-product in the ideal catalytic cycle is water, positioning this method as a highly sustainable alternative that aligns with the principle of waste prevention. nih.govnih.gov By avoiding stoichiometric inorganic reagents, such enzymatic processes dramatically reduce the generation of inorganic salt waste, simplifying purification and lessening the environmental burden.

Sustainability Metrics and Atom Economy Considerations

To quantify the "greenness" of a chemical reaction, various metrics have been developed. Among the most fundamental is Atom Economy , a concept that measures the efficiency of a reaction in converting the mass of reactants into the desired product. youtube.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient and less wasteful process, as more of the atoms from the starting materials are incorporated into the final product. libretexts.org Reactions with 100% atom economy, such as addition reactions, are considered ideal.

To illustrate this concept for the synthesis of this compound, we can analyze a plausible traditional synthetic route: the direct electrophilic iodination of 2-methoxybenzaldehyde (B41997) using N-Iodosuccinimide (NIS) as the iodinating agent.

Hypothetical Reaction: 2-Methoxybenzaldehyde + N-Iodosuccinimide → this compound + Succinimide (B58015)

| Compound | Role | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Reactant | C₈H₈O₂ | 136.15 |

| N-Iodosuccinimide (NIS) | Reactant | C₄H₄INO₂ | 224.98 |

| Sum of Reactant MWs | - | - | 361.13 |

| This compound | Desired Product | C₈H₇IO₂ | 262.04 |

| Succinimide | By-product | C₄H₅NO₂ | 99.09 |

| % Atom Economy | (262.04 / 361.13) x 100 = 72.56% |

The calculation shows an atom economy of 72.56%. While this is not poor, it highlights that over a quarter of the reactant mass is converted into the succinimide by-product, which is considered waste in this context. This analysis underscores the inherent inefficiency of substitution reactions. Greener catalytic approaches, particularly those resembling addition reactions or using catalytic oxygen as the terminal oxidant, strive to maximize atom economy, thereby minimizing waste and making more efficient use of resources.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Functionalization

The functionalization of 2-iodo-6-methoxybenzaldehyde is primarily centered around transformations of its iodo and aldehyde moieties. Future research is directed towards the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for C-C and C-heteroatom bond formations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are standard methods for functionalizing the aryl iodide group. longdom.orgorganic-chemistry.org Emerging research in this area focuses on creating more active and robust catalysts that can operate under milder conditions, at lower catalyst loadings (ppm levels), and in more environmentally benign solvents like water. longdom.org For a compound like this compound, this would translate to more sustainable and cost-effective syntheses of biaryl and aryl-alkyne derivatives.

Another promising frontier is the development of dual-catalytic systems. These systems could potentially enable the simultaneous or sequential functionalization of both the iodo and aldehyde groups in a one-pot fashion, avoiding intermediate isolation and purification steps. Furthermore, research into C-H activation catalysis could open up new avenues for functionalizing the aromatic ring at positions other than the iodo-substituted carbon. nih.gov For instance, palladium-catalyzed C-H functionalization using transient directing groups has shown promise for the ortho-functionalization of benzaldehyde (B42025) substrates, a strategy that could be adapted for this compound to introduce additional substituents and build molecular complexity. nih.gov

Below is a table summarizing potential novel catalytic approaches for the functionalization of this compound based on advancements with similar substrates.

| Catalytic Transformation | Catalyst System | Potential Functionalization of this compound | Key Advantages |

| Suzuki-Miyaura Coupling | Water-soluble Na2PdCl4/sSPhos nih.gov | Coupling with various aryl and heteroaryl boronic acids | Reaction in aqueous media, mild conditions (e.g., 37°C) nih.gov |

| Sonogashira Coupling | Copper-free, NHC-Palladium Complexes libretexts.org | Coupling with terminal alkynes without a copper co-catalyst | Avoids copper toxicity and side reactions, milder conditions libretexts.org |

| C-H Arylation | Pd(OAc)2 with transient directing groups nih.gov | Introduction of an aryl group at the C-H bond adjacent to the aldehyde | Avoids pre-functionalization, increases molecular complexity nih.gov |

| meta-C-H Functionalization | Palladium with norbornene mediator and pyridone ligand nih.gov | Functionalization at the meta-position relative to a masked aldehyde group | Access to otherwise difficult-to-reach substitution patterns nih.gov |

Flow Chemistry and Continuous Manufacturing

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. bohrium.com For the synthesis and derivatization of this compound, flow chemistry presents several advantages.

Reactions involving this compound, such as Suzuki-Miyaura or Sonogashira cross-couplings, can be significantly accelerated in flow reactors. rsc.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times, higher yields, and improved product purity compared to batch methods. rsc.org For example, a Suzuki-Miyaura reaction that might take hours in a batch reactor could potentially be completed in minutes in a continuous flow setup. nih.gov

The table below outlines a conceptual flow process for a Suzuki-Miyaura coupling of this compound.

| Process Parameter | Description | Advantage in Flow Chemistry |

| Reactors | Plug Flow Reactor (PFR), Packed-Bed Reactor | Precise control over residence time, temperature, and pressure. |

| Reagents | This compound, Arylboronic acid, Palladium catalyst, Base | Reagents are continuously pumped and mixed at a specific junction. |

| Solvent | A suitable solvent system to ensure homogeneity. | Reduced solvent volume compared to batch processing. |

| Temperature | Optimized for the specific catalytic reaction (e.g., 60-120 °C). | Rapid heating and cooling, minimizing byproduct formation. |

| Residence Time | Typically in the range of minutes. | Significant reduction in overall reaction time. nih.gov |

| Downstream Processing | In-line extraction and purification modules. | Potential for a fully continuous process from reactants to pure product. |

Integration into Automated Synthesis Platforms

The future of chemical synthesis lies in automation, which combines robotics, software, and analytical tools to perform complex synthetic sequences with minimal human intervention. Integrating the synthesis and derivatization of this compound into automated platforms could dramatically accelerate the discovery of new molecules and the optimization of reaction conditions.

Automated platforms can be programmed to perform a wide array of reactions on a small scale, making them ideal for generating libraries of compounds derived from this compound. For instance, an automated synthesizer could perform Suzuki, Sonogashira, or other cross-coupling reactions with a diverse set of building blocks in a parallel format. This high-throughput approach is invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships.

These platforms typically consist of modules for reagent dispensing, reaction execution under controlled conditions (heating, cooling, mixing), and in-line analysis (e.g., HPLC, MS) to monitor reaction progress. The data generated can be used to rapidly identify optimal reaction conditions or to build predictive models for reaction outcomes. The integration of artificial intelligence and machine learning algorithms with these automated platforms is an emerging area that promises to further revolutionize synthetic chemistry by enabling autonomous reaction discovery and optimization.

A conceptual workflow for the integration of this compound into an automated synthesis platform is described below.

| Stage | Automated Operation | Objective |

| 1. Design | Software-based design of a virtual library of derivatives. | To define the scope of the synthesis campaign. |

| 2. Reagent Preparation | Robotic liquid handlers dispense stock solutions of this compound, coupling partners, catalysts, and bases into reactor vials. | High-precision and high-throughput preparation of reaction mixtures. |

| 3. Reaction | The vials are transferred to a reaction module for heating and stirring under an inert atmosphere for a predefined time. | Parallel execution of multiple reactions under controlled conditions. |

| 4. Quenching & Workup | Automated addition of quenching agents and solvents for extraction. | Standardized and reproducible workup procedures. |

| 5. Analysis | An integrated analytical module (e.g., LC-MS) automatically samples and analyzes each reaction mixture. | Rapid assessment of reaction success (conversion, purity, product identification). |

| 6. Data Interpretation | Software processes the analytical data to generate a report on the synthesized library. | Facilitates decision-making for subsequent rounds of synthesis or biological screening. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Iodo-6-methoxybenzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A robust synthesis involves iodination of 6-methoxybenzaldehyde derivatives under controlled conditions. For example, this compound (Compound 41) is synthesized by dissolving a precursor (e.g., 6-methoxybenzaldehyde derivative) in dry diethyl ether under an argon atmosphere to prevent oxidation or moisture interference . Yield optimization can be achieved by:

- Using anhydrous solvents and inert gas purging to minimize side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purifying via column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. For instance, aromatic protons and aldehyde groups show distinct shifts (e.g., δ ~10 ppm for aldehydes in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., CI-QMS) confirms molecular weight (e.g., [M+H]⁺ peaks) .

- FT-IR : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹) .

- Elemental Analysis : Validates iodine content and purity (>95%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile iodine byproducts.

- Waste Disposal : Segregate halogenated waste and comply with institutional protocols for hazardous material disposal .

- Emergency Measures : In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control compounds to normalize results.

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to compare potency.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify trends or outliers .

Q. What strategies are effective in minimizing dehalogenation side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Inert Conditions : Conduct reactions under argon/nitrogen to prevent iodine loss via oxidation .

- Low-Temperature Reactions : Perform iodination at 0–5°C to suppress radical pathways.

- Catalyst Screening : Test palladium or copper catalysts for selective coupling while preserving the iodine substituent .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict activation barriers for Suzuki-Miyaura or Ullmann couplings.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- Data Validation : Cross-check computational results with experimental NMR/X-ray crystallography data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。